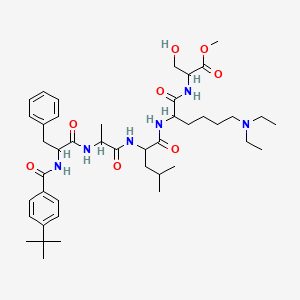
Bz(4-tBu)-DL-Phe-DL-Ala-DL-Leu-DL-Lys(Et2)-DL-Ser-OMe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bz(4-tBu)-DL-Phe-DL-Ala-DL-Leu-DL-Lys(Et2)-DL-Ser-OMe is a synthetic peptide compound It is composed of several amino acids, including phenylalanine, alanine, leucine, lysine, and serine, each modified with specific chemical groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bz(4-tBu)-DL-Phe-DL-Ala-DL-Leu-DL-Lys(Et2)-DL-Ser-OMe involves multiple steps, starting with the protection of amino acids to prevent unwanted side reactions. The tert-butyl group is commonly used for protecting the hydroxyl group of serine, while the benzyl group is used for protecting the amino group of lysine. The synthesis typically involves the following steps:
Protection of Amino Acids: Each amino acid is protected using appropriate protecting groups.
Coupling Reactions: The protected amino acids are coupled together using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups are removed to yield the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
化学反应分析
Types of Reactions
Bz(4-tBu)-DL-Phe-DL-Ala-DL-Leu-DL-Lys(Et2)-DL-Ser-OMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the peptide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific sites of the peptide that are targeted. For example, oxidation of the serine hydroxyl group can yield a ketone, while reduction of the lysine amino group can yield an amine.
科学研究应用
Bz(4-tBu)-DL-Phe-DL-Ala-DL-Leu-DL-Lys(Et2)-DL-Ser-OMe has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of Bz(4-tBu)-DL-Phe-DL-Ala-DL-Leu-DL-Lys(Et2)-DL-Ser-OMe involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
Bz(4-tBu)-DL-Phe-DL-Ala-DL-Leu-DL-Lys(Et2)-DL-Ser-OMe.TFA: A similar compound with trifluoroacetic acid as a counterion.
Bz(4-tBu)-DL-Phe-N(Me)Ala-DL-Leu-DL-Lys(Et2)-DL-Ser-OMe: A variant with a methylated alanine residue.
Uniqueness
This compound is unique due to its specific combination of amino acids and protecting groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses.
属性
分子式 |
C43H66N6O8 |
|---|---|
分子量 |
795.0 g/mol |
IUPAC 名称 |
methyl 2-[[2-[[2-[2-[[2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C43H66N6O8/c1-10-49(11-2)24-16-15-19-33(39(53)48-36(27-50)42(56)57-9)45-41(55)34(25-28(3)4)46-37(51)29(5)44-40(54)35(26-30-17-13-12-14-18-30)47-38(52)31-20-22-32(23-21-31)43(6,7)8/h12-14,17-18,20-23,28-29,33-36,50H,10-11,15-16,19,24-27H2,1-9H3,(H,44,54)(H,45,55)(H,46,51)(H,47,52)(H,48,53) |
InChI 键 |
UMRRDXVUROEIKJ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCCC(C(=O)NC(CO)C(=O)OC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


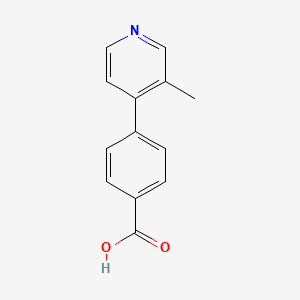
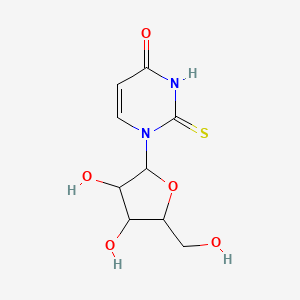

![(2S)-1-[(2S)-2-[(2S,3S)-2-[(2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido]-3-methylpentanamido]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13392366.png)
![N-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B13392371.png)

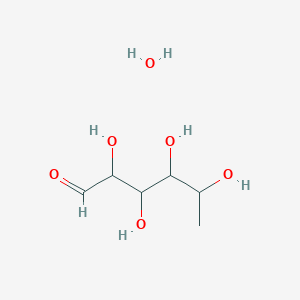
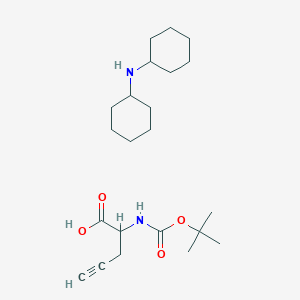

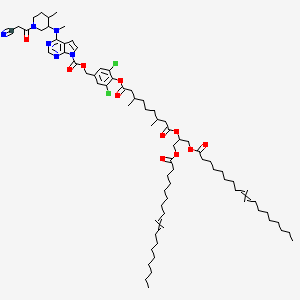
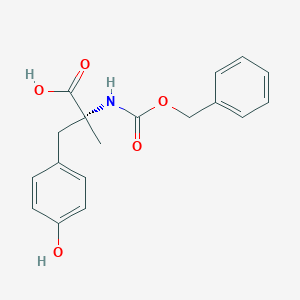
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13392434.png)
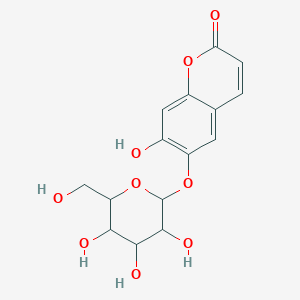
![[4-Acetyloxy-1-hydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13392443.png)
